3-Azido-1,2-propanediol
Description
Contextualization within Azido-Functionalized Building Blocks
Organic azides are a crucial class of compounds in synthetic chemistry. enamine.net The azide (B81097) functional group (-N₃) is a key player in a variety of chemical transformations. smolecule.com Historically, azides have been used to introduce amino groups into molecules through the Staudinger reaction. enamine.netscielo.br However, the advent of "click chemistry" has dramatically expanded the utility of azido-functionalized building blocks. enamine.netenamine.net This set of reactions is known for its high efficiency, selectivity, and mild reaction conditions. ontosight.ai
Within this class of compounds, 3-Azido-1,2-propanediol is particularly noteworthy due to its bifunctional nature, possessing both an azide group for click reactions and hydroxyl groups that can undergo other chemical modifications. smolecule.com This dual reactivity allows for the construction of complex molecular architectures. enamine.netscielo.br
Significance in Contemporary Synthetic Strategies and Material Science
The unique structure of this compound makes it a powerful tool in modern synthetic chemistry and material science. smolecule.com Its primary significance lies in its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. enamine.net This reaction allows for the efficient and specific joining of molecules, which is highly desirable in various applications. smolecule.com
Key Applications:
Bioconjugation: The azide group enables the coupling of this compound to biomolecules like proteins and nucleic acids, facilitating research in proteomics and drug development. ontosight.aismolecule.com
Polymer Chemistry: It serves as a crucial component in creating functionalized polymers. smolecule.com For instance, it has been used as a connector in the synthesis of PEG-based terpolymers. rsc.orgrsc.org
Pharmaceutical and Agrochemical Synthesis: It acts as an important intermediate in the development of new drugs and agricultural chemicals. smolecule.com
Dendrimer Synthesis: Researchers have explored its use with bis-MPA monomers to create high-generation dendrimers, which are highly branched molecules with unique properties. smolecule.com
Energetic Materials: The azide group is an energetic functional group, and this compound has been investigated as a component in energetic segmented polyurethanes. researchgate.net
Overview of Research Trajectories for this compound
Current and future research involving this compound is focused on leveraging its unique properties for a range of applications. One significant area of investigation is its use in the synthesis of complex, functional materials. rsc.orgresearchgate.net For example, it has been used as a linker to create miktoarm star polymers, which have potential applications in drug delivery and nanotechnology. rsc.org
Furthermore, research has delved into the biological activities of its derivatives. ontosight.ai Studies have shown that this compound can induce mutations in cellular models, prompting further investigation into its mechanisms of action and potential implications for toxicology. smolecule.comnih.gov This line of research is crucial for understanding the full biological profile of this compound and its derivatives. smolecule.com
Another promising research direction is its application in photodynamic therapy. The azide group can act as a handle to attach photosensitizer molecules to scaffolds, potentially leading to new light-activated cancer treatments. smolecule.com The versatility of this compound ensures its continued importance as a building block in the development of novel molecules and materials with tailored properties and functions.
Compound Properties and Identification
| Property | Value | Source |
| IUPAC Name | 3-azidopropane-1,2-diol | nih.gov |
| Molecular Formula | C₃H₇N₃O₂ | smolecule.comnih.gov |
| Molecular Weight | 117.11 g/mol | smolecule.comnih.gov |
| CAS Number | 73018-98-1 | smolecule.comnih.gov |
| Appearance | Colorless to pale yellow liquid | smolecule.com |
| Density | ~1.258 g/cm³ at 25 °C | smolecule.com |
| Boiling Point | 100-105 °C at reduced pressure | smolecule.com |
| SMILES | C(C(CO)O)N=[N+]=[N-] | smolecule.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azidopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTNJQAFJLVWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73018-99-2 | |
| Record name | 1,2-Propanediol, 3-azido-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001032575 | |
| Record name | 3-Azido-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73018-98-1, 73018-99-2 | |
| Record name | 3-Azido-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azido-1,2-propanediol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidoglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 3-azido-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Azido-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AZIDO-1,2-PROPANEDIOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPL0CPC43P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3 Azido 1,2 Propanediol and Chiral Derivatives
Established Chemical Synthesis Routes
Established methods for synthesizing 3-Azido-1,2-propanediol primarily involve the introduction of an azide (B81097) group into a three-carbon backbone. These routes are valued for their reliability and scalability.
Azidation of Halogenated Propanediol (B1597323) Precursors
A common and straightforward method for preparing this compound is through the nucleophilic substitution of a halogenated precursor, such as 3-chloro-1,2-propanediol (B139630), with an azide salt. rsc.orgresearchgate.net The reaction is typically carried out in a suitable solvent, such as water or a mixture of acetone (B3395972) and water, and heated to facilitate the displacement of the halide by the azide ion. rsc.orgrsc.org
One specific example involves the reaction of 3-chloro-1,2-propanediol with sodium azide in water at 80°C for 48 hours. rsc.org After the reaction, the product is extracted and purified to yield this compound as a colorless oil. rsc.org This method is advantageous due to the commercial availability of 3-chloro-1,2-propanediol. researchgate.net
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 3-chloro-1,2-propanediol | Sodium Azide | Water | 80°C | 48 h | 85% | rsc.org |
Direct Azidation of Glycerol (B35011) Derivatives
Direct azidation of glycerol derivatives presents another viable route to this compound. This approach often involves the use of protected glycerol intermediates to control the regioselectivity of the azidation reaction. For instance, glycerol can be selectively protected to leave a primary hydroxyl group available for conversion to an azide. researchgate.net
The conversion can also start from epichlorohydrin (B41342), a derivative of glycerol. mdpi.com The epoxide ring of epichlorohydrin can be opened by an azide nucleophile, leading to the formation of an azido (B1232118) alcohol, which can then be further processed to yield this compound. rug.nl
Conversion from Propylene (B89431) Glycol via Multi-step Transformations
Propylene glycol can serve as a starting material for the synthesis of this compound through a series of chemical transformations. This multi-step process typically involves the introduction of a leaving group, such as a tosylate or a halide, onto the propylene glycol backbone, followed by nucleophilic substitution with an azide source. This method allows for the strategic introduction of the azide functionality.
Stereoselective and Asymmetric Synthesis Approaches
The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is a key factor, such as in the development of pharmaceuticals. iranchembook.ir
Enantioselective Preparation of Chiral this compound Isomers
The enantioselective synthesis of (R)- and (S)-3-Azido-1,2-propanediol can be achieved using chiral starting materials or through asymmetric reactions. chemicalbook.combiosolve-chemicals.eu One approach involves starting with enantiomerically pure precursors like (R)- or (S)-glycidol. The epoxide ring of glycidol (B123203) can be opened with an azide nucleophile in a stereospecific manner, leading to the formation of the corresponding chiral this compound.
Another strategy is the asymmetric dihydroxylation of an appropriate allylic azide, which can introduce the two hydroxyl groups with a specific stereochemistry. researchgate.net These methods are essential for obtaining optically pure isomers required for specific biological or chemical applications. researchgate.net
Chemo-enzymatic Synthetic Strategies
Chemo-enzymatic methods combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce chiral compounds. grafiati.com Lipases are commonly employed enzymes in these strategies for the kinetic resolution of racemic mixtures. mdpi.comdoi.orgresearchgate.net
For instance, a racemic mixture of a this compound derivative can be subjected to lipase-catalyzed acylation. researchgate.net The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Lipase (B570770) PS from Pseudomonas cepacia has shown good activity and enantioselectivity in the resolution of azido alcohol precursors. mdpi.com Another commonly used lipase is from Candida antarctica (CAL-B). doi.orgsci-hub.se This method provides a practical route to both enantiomers of this compound. acs.org
A chemo-enzymatic cascade can also be employed, starting with the enantioselective epoxidation of an alkene, followed by a halohydrin dehalogenase (HHDH)-catalyzed regioselective epoxide ring-opening with an azide nucleophile to produce chiral azidoalcohols. mdpi.com
| Enzyme | Reaction Type | Substrate | Outcome | Reference |
| Lipase PS (Amano) | Kinetic Resolution (Acylation) | Racemic azido alcohol precursor | Enantioenriched acylated product and remaining alcohol | mdpi.com |
| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Aminolysis) | Racemic amines/alcohols | Enantioenriched amides/esters and remaining substrate | doi.orgsci-hub.se |
| Halohydrin Dehalogenase (HHDH) | Epoxide Ring-Opening | Epoxide and Sodium Azide | Chiral azidoalcohol | mdpi.com |
Lipase-catalyzed Resolutions
Kinetic resolution using lipases is a prominent strategy for separating enantiomers of racemic precursors to chiral azido-diols. This method leverages the stereospecificity of enzymes to selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.
Lipases, such as those from Pseudomonas cepacia (now known as Burkholderia cepacia) and Candida antarctica lipase B (CALB), are frequently employed for these transformations. acs.orgsci-hub.se For instance, the kinetic resolution of racemic 1-azido-3-aryloxy-2-propanols, which are structurally related to derivatives of this compound, has been successfully demonstrated. In these resolutions, the lipase catalyzes either the acylation of the alcohol or the hydrolysis of its corresponding acetate, with enantiomeric ratios (E) reaching up to 55. uj.edu.pl The process typically involves a transesterification reaction in an organic solvent, where the enzyme regioselectively acylates the primary hydroxyl group. uj.edu.pl
Table 1: Lipase-catalyzed Resolution of Azido-alcohol Derivatives
| Enzyme | Substrate | Reaction Type | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|
| Pseudomonas sp. Lipase | Racemic 1-azido-3-aryloxy-2-propanols | Acylation | 21 | uj.edu.pl |
| Pseudomonas sp. Lipase | Racemic 1-azido-3-aryloxy-2-propanol acetates | Hydrolysis | 55 | uj.edu.pl |
| Candida antarctica Lipase B | Racemic (±)-1-phenylethylamine | N-acylation | >99 | sci-hub.se |
This table illustrates the effectiveness of lipases in resolving racemic mixtures of azido compounds or their precursors, achieving high enantioselectivity.
Enzymatic Derivatization for Selective Functionalization
Enzymes offer remarkable chemo- and regioselectivity, enabling the targeted modification of specific functional groups within a molecule like this compound, which contains two hydroxyl groups and an azide moiety. This selectivity is difficult to achieve with conventional chemical methods without resorting to complex protection and deprotection steps.
A key application is in the synthesis of functional polyesters. Immobilized Candida antarctica lipase B (CALB, often sold as Novozym-435) has been used to catalyze the polycondensation of 2-azido-1,3-propanediol (an isomer of this compound) with various dialkyl diesters and diols. nih.govrsc.org In this process, the enzyme selectively catalyzes ester bond formation at the primary hydroxyl groups, leaving the azide group untouched for subsequent "click" chemistry modifications. nih.govrsc.org
Furthermore, chemo-enzymatic routes have been developed for the synthesis of complex molecules like bicyclic 3'-azido-nucleosides. rsc.org In one such synthesis, Novozym-435 was used for the quantitative and regioselective acetylation of one of the two diastereotopic hydroxyl groups of a 3-azido-3-deoxy-ribofuranose derivative. rsc.org This selective enzymatic step was crucial for the successful synthesis of the target nucleoside analogues. rsc.org
Table 2: Examples of Enzymatic Derivatization for Selective Functionalization
| Enzyme | Substrate | Reaction | Selective Action | Product Application | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (Novozym-435) | 2-Azido-1,3-propanediol, dialkyl diesters, diols | Polycondensation | Esterification of primary hydroxyls | Functional polyesters for drug delivery | nih.gov, rsc.org |
| Candida antarctica Lipase B (Novozym-435) | 3-Azido-3-deoxy-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose | Acetylation | Regioselective acetylation of one primary hydroxyl group | Bicyclic nucleoside synthesis | rsc.org |
This table highlights the precision of enzymes in modifying specific functional groups in azido-diol compounds for various applications.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer, more efficient processes. um-palembang.ac.id
Solvent-Free or Reduced-Solvent Methodologies
A major focus of green synthesis is the reduction or elimination of volatile and hazardous organic solvents. um-palembang.ac.id While the conversion of a precursor like 3-chloro-1,2-propanediol to this compound often uses water as a solvent rsc.org, research into greener precursor synthesis is ongoing. For example, a solvent-free method for preparing 3-chloro-1,2-propanediol from epichlorohydrin using only water as the reagent under ultrasound irradiation has been developed. researchgate.net This approach avoids organic solvents and generates no waste. researchgate.net
Enzymatic reactions themselves often align with green chemistry principles as they can be performed under mild conditions and sometimes in solvent-free systems. sci-hub.se Lipase-catalyzed reactions can be conducted in high-boiling, less hazardous solvents like diphenyl ether or even without any solvent, which significantly reduces the environmental footprint of the process. sci-hub.sersc.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently less wasteful. researchgate.net
The synthesis of this compound via the nucleophilic substitution of 3-chloro-1,2-propanediol with sodium azide is a common route. This is a substitution reaction, which is not 100% atom-economical as it produces sodium chloride as a byproduct. However, the synthesis of the precursor can be highly atom-efficient. The ring-opening of epichlorohydrin with water to form 3-chloro-1,2-propanediol, for instance, is a 100% atom-economical addition reaction. researchgate.net
The true value of this compound in the context of atom economy is often realized in its subsequent use. The azide group makes it an ideal building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". jocpr.commdpi.com These reactions are characterized by their high yields, specificity, and near-perfect atom economy, as virtually all atoms of the azide and alkyne are incorporated into the resulting triazole product. jocpr.com This makes this compound a valuable intermediate for constructing complex molecules in a highly efficient and green manner. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 3 Azido 1,2 Propanediol
Azide (B81097) Group Transformations
The azide functional group in 3-Azido-1,2-propanediol is the primary center of its chemical reactivity, participating in cycloadditions, reductions, and nucleophilic substitutions. These transformations are fundamental to its application in various fields of chemical synthesis.
Cycloaddition Reactions (Click Chemistry)
The azide moiety of this compound is an excellent 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions, particularly the highly efficient azide-alkyne cycloadditions. wikipedia.org These reactions are cornerstone examples of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance. organic-chemistry.orgwikipedia.org The reaction between an azide and an alkyne produces a chemically stable 1,2,3-triazole ring. thermofisher.com
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. It involves the reaction of an azide, such as this compound, with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is characterized by its remarkable efficiency and regioselectivity, proceeding under mild, often aqueous, conditions. organic-chemistry.orgglenresearch.com
The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. The copper catalyst, by coordinating with the alkyne, significantly lowers the pKa of the terminal alkyne proton, facilitating the reaction. wikipedia.org The azide then reacts with this activated copper acetylide complex, leading through a series of steps to the formation of the stable triazole ring and regeneration of the copper(I) catalyst. wikipedia.org The copper(I) catalyst is often generated in situ from a copper(II) source, like copper(II) sulfate, and a reducing agent, such as sodium ascorbate. wikipedia.orgjenabioscience.com
| Feature | Description | Typical Conditions | Reference |
|---|---|---|---|
| Reactants | This compound and a terminal alkyne. | Equimolar amounts of azide and alkyne. | nih.gov |
| Catalyst | A source of Copper(I) ions. | CuSO₄ with a reducing agent (e.g., sodium ascorbate). | wikipedia.orgjenabioscience.com |
| Solvent | Wide range, including aqueous systems. | Water, t-BuOH/H₂O, DMSO, DMF. | organic-chemistry.org |
| Temperature | Typically mild. | Room temperature. | organic-chemistry.org |
| Product | Exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer. | High to quantitative yields. | thermofisher.comnih.gov |
To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction proceeds without the need for any metal catalyst. magtech.com.cn The driving force for the reaction is the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with an azide. magtech.com.cnthieme-connect.de
In this reaction, this compound can be reacted with a strained alkyne, such as a dibenzocyclooctyne (DIBO), to form the corresponding triazole product. thermofisher.com The reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. magtech.com.cn While the reaction rates for SPAAC are generally slower than for CuAAC, the development of increasingly reactive cyclooctynes has made it a powerful tool for bioconjugation. wikipedia.orgnih.gov
| Characteristic | Description | Reference |
|---|---|---|
| Mechanism | A catalyst-free [3+2] Huisgen cycloaddition driven by ring strain. | nih.govmagtech.com.cn |
| Alkyne Partner | Requires a strained cyclic alkyne (e.g., cyclooctyne derivatives). | thieme-connect.de |
| Key Advantage | Avoids the use of a cytotoxic copper catalyst, making it suitable for live-cell applications. | nih.gov |
| Reaction Conditions | Proceeds under physiological conditions (aqueous environment, neutral pH, ambient temperature). | nih.gov |
| Reactivity | Reaction rate is dependent on the degree of strain in the cyclooctyne. | magtech.com.cn |
The regiochemical outcome of the azide-alkyne cycloaddition is highly dependent on the reaction conditions. wikipedia.org The uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, limiting its synthetic utility. organic-chemistry.orgwikipedia.org
In contrast, the copper(I)-catalyzed reaction (CuAAC) exhibits exceptional regioselectivity, yielding exclusively the 1,4-disubstituted regioisomer. nih.govfrontiersin.org This high degree of control is a direct consequence of the reaction mechanism, which proceeds through a copper acetylide intermediate that dictates the orientation of the azide addition. wikipedia.org
Alternatively, the use of a ruthenium catalyst in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) can selectively produce the 1,5-disubstituted triazole isomer. wikipedia.orgijrpc.com The mechanism of RuAAC is distinct from CuAAC and is believed to involve a ruthenacycle intermediate. ijrpc.com This catalytic control allows for the selective synthesis of either the 1,4- or 1,5-triazole isomer from the same starting materials, such as this compound and a terminal alkyne.
| Reaction Type | Catalyst | Major Product Regioisomer | Reference |
|---|---|---|---|
| Thermal Huisgen Cycloaddition | None (Heat) | Mixture of 1,4- and 1,5-isomers | organic-chemistry.orgwikipedia.org |
| CuAAC | Copper(I) | 1,4-disubstituted | nih.govfrontiersin.org |
| RuAAC | Ruthenium(II) | 1,5-disubstituted | wikipedia.orgijrpc.com |
| SPAAC | None (Strain) | Mixture, but one often predominates | rsc.org |
Reduction Reactions to Amino-Propanediols
The azido (B1232118) group of this compound can be readily reduced to a primary amine, yielding the valuable compound 3-Amino-1,2-propanediol (B146019) (also known as isoserinol). google.comnih.gov This transformation is a key step in the synthesis of various pharmaceuticals and other fine chemicals. Several standard chemical methods are effective for this reduction.
Common methods include catalytic hydrogenation, where the azide is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Another effective method is the Staudinger reaction, which involves treatment of the azide with a phosphine (B1218219), like triphenylphosphine (B44618), to form an aza-ylide intermediate, which is then hydrolyzed with water to produce the amine and the corresponding phosphine oxide.
| Method | Reagents | General Characteristics | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction with high yields; byproduct is N₂ gas. | |
| Staudinger Reaction | 1. PPh₃ or P(OMe)₃ 2. H₂O | Mild conditions, tolerant of many other functional groups. | |
| Metal Hydride Reduction | LiAlH₄ or NaBH₄/CoCl₂ | Powerful reducing agents, but can be less selective with other functional groups present. |
Nucleophilic Substitution Reactions Involving the Azido Moiety
The azido group in an organic molecule like this compound is generally a poor leaving group in nucleophilic substitution reactions. Therefore, direct displacement of the N₃ group by another nucleophile is not a common transformation.
The primary role of the azide in the context of nucleophilic substitution is during the synthesis of the azido-compound itself. This compound is typically prepared via a nucleophilic substitution reaction where an azide salt (e.g., sodium azide, NaN₃) acts as the nucleophile. libretexts.org In this synthesis, a precursor molecule containing a good leaving group at the C3 position of the propanediol (B1597323) backbone (such as a tosylate, mesylate, or halide) is treated with sodium azide. The azide anion (N₃⁻) displaces the leaving group through an Sₙ2 mechanism to form the C-N bond, resulting in the formation of this compound. libretexts.org Once incorporated, the covalently bound azide's dominant reactivity shifts towards the cycloaddition and reduction pathways previously described.
Other Azide-Specific Transformations
While the azide group of this compound is widely utilized in cycloaddition reactions, it is also amenable to other classic transformations characteristic of organic azides. These reactions provide pathways to diverse functionalities, particularly nitrogen-containing compounds such as amines and imines.
Staudinger Reaction: The Staudinger reaction, or Staudinger reduction, is a mild method for converting an azide into a primary amine. wikipedia.org The reaction proceeds via the formation of an iminophosphorane (aza-ylide) intermediate upon treatment of the azide with a phosphine, typically triphenylphosphine. wikipedia.orgnrochemistry.com Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.org
In the case of this compound, this reaction is expected to produce 3-amino-1,2-propanediol, a valuable chiral building block. nbinno.com However, mechanistic investigations into the Staudinger reaction of 3-azido-1,2-diols have revealed an unexpected reaction pathway. Research has shown that instead of simple reduction, the intermediate aza-ylide can undergo an intramolecular cyclization, leading to the formation of azetidines and aziridines. researchgate.net This transformation highlights the influence of the adjacent hydroxyl groups, which can participate in the reaction, diverting it from the conventional reduction pathway. The reaction of a 3-azido-1,2-diol with triphenylphosphine can lead to a mixture of products, demonstrating a complex reactivity profile. researchgate.net
Aza-Wittig Reaction: The iminophosphorane intermediate formed during the Staudinger reaction can be trapped by an electrophile, such as a carbonyl compound, before hydrolysis. chem-station.com This is known as the aza-Wittig reaction, which converts aldehydes and ketones into imines. wikipedia.org While not extensively documented specifically for this compound derivatives, it is mechanistically plausible that after oxidation of one of the hydroxyl groups to a carbonyl, a subsequent intramolecular Staudinger/aza-Wittig reaction could be employed to synthesize cyclic nitrogen-containing heterocycles. nih.govscispace.com
Other Potential Transformations: Organic azides can also undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. These intermediates can then participate in various reactions, including C-H insertion or additions to double bonds. Furthermore, the azide group can be reduced to the corresponding amine using other standard methods, such as catalytic hydrogenation, although care must be taken to avoid affecting other functional groups. organicchemistrytutor.com
| Reaction | Reagents | Intermediate | Expected Product from this compound | Observed/Potential Outcome |
|---|---|---|---|---|
| Staudinger Reduction | 1. PPh₃ 2. H₂O | Iminophosphorane | 3-Amino-1,2-propanediol | Can lead to unexpected azetidine/aziridine formation via intramolecular cyclization. researchgate.net |
| Aza-Wittig Reaction | 1. PPh₃ 2. Carbonyl (R₂C=O) | Iminophosphorane | Imine | A potential pathway for synthesizing N-heterocycles via intramolecular variants. wikipedia.orgnih.gov |
| Catalytic Hydrogenation | H₂, Pd/C | - | 3-Amino-1,2-propanediol | A standard method for azide reduction. organicchemistrytutor.com |
Hydroxyl Group Reactivity
The presence of both a primary and a secondary hydroxyl group in this compound allows for a range of reactions typical of alcohols, including esterification, etherification, and oxidation. The differing steric and electronic environments of the two hydroxyl groups enable the potential for regioselective modifications.
The selective functionalization of one hydroxyl group in the presence of the other is a key strategy in the synthetic application of diols. Generally, the primary hydroxyl group is less sterically hindered and therefore more nucleophilic than the secondary hydroxyl group, allowing for selective reactions under controlled conditions.
Selective Esterification (Acylation): Esterification is commonly achieved by reacting the diol with a carboxylic acid, acid anhydride, or acid chloride. To achieve mono-esterification selectively at the primary position of a 1,2-diol, reactions are typically run at low temperatures with a stoichiometric amount of the acylating agent. mdpi.commdpi.comsemanticscholar.org The use of catalysts can influence this selectivity. For instance, various catalysts have been developed to promote the acylation of primary alcohols over secondary ones. researchgate.net While specific studies detailing the regioselective acylation of this compound are limited, the established principles of steric hindrance suggest that reactions with bulky acylating agents will preferentially occur at the primary C1 hydroxyl position.
Selective Etherification: The formation of ethers can be accomplished under various conditions, such as the Williamson ether synthesis. Similar to esterification, regioselectivity in the mono-etherification of 1,2-propanediol is often directed by sterics, favoring reaction at the primary hydroxyl group. researchgate.net Catalytic systems, for example using tin(II) catalysts, have been shown to achieve high regioselectivity for the primary hydroxyl group in 1,2-propanediol and its derivatives. researchgate.net This selectivity is crucial for installing protecting groups or for building more complex molecular architectures based on the this compound scaffold.
The vicinal diol moiety of this compound is susceptible to oxidation, which can proceed via two main pathways: oxidation of one or both hydroxyl groups to carbonyl functionalities without C-C bond cleavage, or oxidative cleavage of the bond between the two hydroxyl-bearing carbons. The choice of oxidant determines the outcome, assuming the azide group remains inert under the reaction conditions.
Oxidative cleavage of 1,2-diols is a powerful synthetic transformation that results in the formation of two carbonyl compounds. libretexts.org A standard reagent for this purpose is periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.comrsc.org The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to break the C1-C2 bond.
Applying this to this compound, the expected products of oxidative cleavage would be formaldehyde (B43269) (from the primary alcohol carbon) and 2-azidoacetaldehyde (B1338222) (from the secondary alcohol carbon). This reaction provides a method for degrading the propanediol backbone while retaining the azide functionality on a smaller fragment.
Milder oxidizing agents can selectively convert the hydroxyl groups to carbonyls without cleaving the C-C bond. masterorganicchemistry.com Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions used in the Swern oxidation (DMSO, oxalyl chloride, triethylamine) are known to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. masterorganicchemistry.comchemistrysteps.com
When this compound is treated with such reagents, a mixture of products is possible depending on the selectivity:
Oxidation of the secondary hydroxyl: This is often faster for 1,2-diols and would yield the α-hydroxy ketone, 1-azido-3-hydroxypropan-2-one .
Oxidation of the primary hydroxyl: This would yield the α-hydroxy aldehyde, 3-azido-2-hydroxypropanal .
Over-oxidation: Stronger oxidants could potentially oxidize both hydroxyl groups to yield the corresponding diketone or cleave the molecule.
| Reaction Type | Reagent/Conditions | Target Group | Predicted Major Product |
|---|---|---|---|
| Selective Esterification | 1 equiv. Ac₂O, Pyridine, low temp. | Primary -OH | 3-azido-1-acetoxy-2-propanol |
| Selective Etherification | 1 equiv. NaH, then BnBr | Primary -OH | 3-azido-1-(benzyloxy)-2-propanol |
| Oxidative Cleavage | NaIO₄ or HIO₄ | Vicinal Diol | Formaldehyde and 2-azidoacetaldehyde |
| Mild Oxidation | PCC or Swern conditions | Secondary -OH (typically favored) | 1-azido-3-hydroxypropan-2-one |
The two hydroxyl groups of this compound serve as reactive sites for building larger polymeric structures. It can function both as a chain extender in condensation polymerizations and as an initiator for ring-opening polymerizations.
Condensation Reactions: In the synthesis of polyurethanes, low molecular weight diols are used as "chain extenders" to react with diisocyanates, forming the hard segments of the resulting elastomer. rubber.or.krresearchgate.netnih.gov this compound has been investigated as an energetic chain extender for glycidyl (B131873) azide polymer (GAP)-based polyurethanes. nih.gov In this role, the diol reacts with isocyanate groups (–NCO) to form urethane (B1682113) linkages (–NH–COO–), incorporating the energy-rich azide functionality directly into the polymer backbone. researchgate.netresearchgate.net This enhances the energetic properties of the final material, making it suitable for applications in propellants and explosives. mdpi.com
Polymerization Initiations: The hydroxyl groups of an alcohol can act as initiators for the ring-opening polymerization (ROP) of cyclic esters (lactones) and carbonates. cmu.ac.thlibretexts.orgrsc.org The polymerization proceeds via nucleophilic attack of the hydroxyl group on the carbonyl of the monomer. Since this compound has two hydroxyl groups, it can act as a difunctional initiator. researchgate.net For example, in the ROP of ε-caprolactone, initiation with this compound would produce two polycaprolactone (B3415563) chains growing from a central unit that contains the azide group. This results in the formation of an ABA-type block copolymer where 'B' is the initiator fragment and 'A' represents the polymer chains, with a pendant azido group available for further modification, for instance, via click chemistry.
Derivatives and Functionalized Analogs of 3 Azido 1,2 Propanediol
Mono- and Di-Functionalized Propanediol (B1597323) Derivatives
The hydroxyl groups at the C1 and C2 positions of 3-azido-1,2-propanediol can undergo typical alcohol reactions, such as esterification and etherification, to yield mono- and di-functionalized derivatives. The selective functionalization of one or both hydroxyl groups allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility and reactivity.
A key example of a di-functionalized derivative is This compound distearate (N3-DSA) . rsc.orgrsc.org This compound is synthesized by reacting this compound with stearic acid, resulting in the esterification of both hydroxyl groups. rsc.org The addition of the long stearate (B1226849) chains transforms the hydrophilic propanediol backbone into a lipophilic moiety, which is a critical feature for its use in forming amphiphilic structures. rsc.org
Other derivatives include those where the hydroxyl groups are protected or modified to serve as intermediates in more complex syntheses. For instance, 3-benzyloxy-1,2-propanediol can be prepared and subsequently acetylated to form 3-benzyloxy-1,2-diacetyl-1,2-propanediol , which serves as a chiral intermediate. Similarly, the reaction of 3-chloro-1,2-propanediol (B139630) with pyrrolidine (B122466) yields 3-pyrrolidino-1,2-propanediol (B1329969) , demonstrating the substitution of the chloro- group while retaining the diol functionality for further modification.
Complex Organic Adducts and Conjugates
The azide (B81097) group of this compound provides a powerful tool for creating complex molecular architectures through highly specific ligation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction enables the covalent linking of the azido-propanediol scaffold to other molecules, including polymers, macromolecules, and heterocyclic systems.
The ability of the azide group to participate in click chemistry makes this compound a valuable linker for modifying and creating advanced polymers and biomacromolecules. smolecule.comontosight.ai
Research has shown its use in the synthesis of amphiphilic PEG-lipid conjugates for drug delivery systems. rsc.org In one study, an amphiphilic conjugate, mPEG2k-PBPE-DSA , was synthesized via a click reaction between an alkyne-functionalized polyethylene (B3416737) glycol (PEG) derivative and this compound distearate (N3-DSA). rsc.org This resulting macromolecule can self-assemble into micelles in aqueous solutions, which are capable of encapsulating drugs for stimuli-responsive release. rsc.org
Furthermore, this compound serves as a critical connector in the synthesis of complex polymer architectures such as ABC 3-miktoarm terpolymers. rsc.org For example, it has been used as the linking point for creating polymers like poly(ethylene glycol)-arm-poly(ε-caprolactone)-arm-poly(benzyl-L-aspartate) (PEG-arm-PCL-arm-PBLA). rsc.org In these structures, the diol functionality can initiate the ring-opening polymerization of monomers like ε-caprolactone, while the azide group is reserved for a final click reaction to attach another polymer arm, such as an alkyne-terminated PEG. rsc.org Lipase-catalyzed polycondensation reactions using 2-azido-1,3-propanediol (an isomer) have also been employed to create azido-functionalized aliphatic polyesters, which can then be grafted with other polymers via click chemistry. rsc.orgrsc.org
The azide functionality is a precursor for the formation of nitrogen-containing heterocycles. The most prominent reaction is the [3+2] cycloaddition with alkynes to form stable 1,2,3-triazole rings. organic-chemistry.org This reaction effectively integrates the this compound backbone into a heterocyclic framework.
A specific example is the synthesis of 4-[1-(this compound)]carbazole . amerigoscientific.com In this molecule, the propanediol moiety is attached to a carbazole (B46965) ring system, a scaffold found in many biologically active compounds. While the synthesis details are proprietary, the name implies a linkage that incorporates the azido-diol structure with the heterocyclic carbazole. Organic azides are widely used in the synthesis of various heterocycles, including tetralins, chromanes, and tetrahydroquinolines through different reaction pathways. mdpi.com The azide group can also be used to synthesize azido-functionalized nucleoside analogs, which are important in medicinal chemistry. sioc-journal.cn For instance, the mutagenicity of 9-(3-azido-2-hydroxypropyl)-adenine (AHPA) , a conjugate of the azido-diol backbone and the heterocyclic base adenine, has been studied. nih.gov
Chiral Derivatives and Their Configuration
The central carbon (C2) of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-azido-1,2-propanediol and (S)-3-azido-1,2-propanediol.
The racemic mixture, denoted as (±)-3-azido-1,2-propanediol, contains equal amounts of the (R) and (S) enantiomers. ncats.io However, for applications in pharmaceuticals and asymmetric synthesis, the use of a single, pure enantiomer is often required. biosolve-chemicals.eu The distinct spatial arrangement of the functional groups in the (R) and (S) forms can lead to different biological activities and chemical reactivities. The (R)-enantiomer is commercially available and has been characterized. lookchem.comechemi.comalfa-chemistry.com
Table 1: Properties of this compound and its Enantiomers
| Property | (±)-3-Azido-1,2-propanediol (Racemic) | (R)-3-Azido-1,2-propanediol | (S)-3-Azido-1,2-propanediol |
| Synonym | Azidoglycerol | (2R)-3-azidopropane-1,2-diol | (2S)-3-azidopropane-1,2-diol |
| CAS Number | 73018-98-1 ncats.io | 131321-84-1 lookchem.com | Data not available |
| Molecular Formula | C₃H₇N₃O₂ ncats.io | C₃H₇N₃O₂ lookchem.com | C₃H₇N₃O₂ |
| Molecular Weight | 117.11 g/mol echemi.com | 117.11 g/mol echemi.com | 117.11 g/mol |
| Stereochemistry | Racemic ncats.io | (R) configuration | (S) configuration |
Data for the (S)-enantiomer is not as readily available in public databases compared to the (R)-enantiomer.
Accessing enantiomerically pure analogs of this compound is crucial for their use as chiral building blocks. biosolve-chemicals.eu Stereospecific synthesis ensures that only the desired enantiomer is produced.
One common strategy is to start from a "chiral pool," using readily available, enantiopure starting materials. A practical synthetic route to enantiopure 3-aryloxy-1,2-propanediols, for example, begins with chiral glycidol (B123203). acs.org This approach leverages the pre-existing stereocenter of glycidol to control the stereochemistry of the final product.
Another powerful method is enzymatic kinetic resolution. Halohydrin dehalogenases (HHDHs) are used for the enantioselective azidolysis of fluorinated aromatic epoxides, yielding optically pure fluorinated organic azides. rsc.org This biocatalytic approach offers an environmentally friendly and highly selective route to chiral azido (B1232118) alcohols. Similarly, lipases can be used for the kinetic resolution of related diol derivatives, such as in the synthesis of enantiopure (S)-3-benzyloxy-1,2-propanediol from the corresponding racemic epoxide. acs.org These enantiopure analogs are valuable intermediates for the synthesis of complex chiral molecules and active pharmaceutical ingredients. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Azido-1,2-propanediol, providing detailed information about the carbon-hydrogen framework. d-nb.info Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each proton and carbon atom in the molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons on the three-carbon backbone are observed. rsc.org The protons of the methylene (B1212753) group adjacent to the azide (B81097) function (C1) typically appear as a multiplet, while the protons of the hydroxymethyl group (C3) and the methine proton (C2) also show characteristic shifts and coupling patterns. rsc.org
The ¹³C NMR spectrum provides complementary information, showing three distinct carbon signals that confirm the three unique carbon environments within the propanediol (B1597323) backbone. researchgate.net The chemical shifts are influenced by the electronegativity of the attached functional groups, with the carbon atoms bonded to hydroxyl and azide groups appearing at predictable downfield regions. mdpi.com
Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly based on the solvent and experimental conditions.
| Atom Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| H on C1 (-CH₂N₃) | Multiplet | ~54-56 |
| H on C2 (-CHOH) | Multiplet | ~70-72 |
| H on C3 (-CH₂OH) | Multiplet | ~64-66 |
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the protons on C1 and C2, and between the protons on C2 and C3, confirming the adjacent nature of these groups along the propane (B168953) backbone. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. youtube.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the specific functional groups present in a molecule.
In the FT-IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional moieties. researchgate.net A strong and sharp absorption peak typically appears in the region of 2100 cm⁻¹, which is a distinctive signature of the azide (-N₃) stretching vibration. researchgate.netrsc.org Additionally, a broad absorption band in the higher frequency region, approximately 3200-3600 cm⁻¹, corresponds to the O-H stretching of the two hydroxyl groups, indicating intermolecular hydrogen bonding. researchgate.net
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Azide (-N₃) | Asymmetric Stretch | ~2100 | researchgate.net |
| Hydroxyl (-OH) | O-H Stretch | ~3350 (Broad) | researchgate.net |
| Alkane (C-H) | C-H Stretch | ~2850-3000 | researchgate.net |
Raman spectroscopy provides complementary information. While specific Raman spectra for this compound are not extensively published, the technique is known to be highly sensitive to the vibrations of the carbon backbone and less sensitive to the O-H stretching compared to IR. acs.org It would be expected to show strong signals for the C-C and C-O stretching vibrations and could be used to study conformational properties of the molecule. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and obtain information about the molecule's structure through analysis of its fragmentation patterns. The compound has an exact mass of approximately 117.054 Da. nih.govechemi.com
In an electron ionization (EI) mass spectrum, this compound would undergo characteristic fragmentation. The molecular ion peak [M]⁺ may be observed, but it is often weak or absent for small alcohols. Key fragmentation pathways would include:
Loss of a dinitrogen molecule (N₂): The azide group can readily lose a molecule of N₂, a neutral loss of 28 Da, which is a hallmark fragmentation pattern for azido (B1232118) compounds.
Loss of water (H₂O): The presence of hydroxyl groups facilitates the elimination of a water molecule, resulting in a fragment ion at [M-18]⁺.
Alpha-cleavage: Fragmentation can occur at the carbon-carbon bonds adjacent to the oxygen atoms, leading to the loss of radicals such as •CH₂OH.
These fragmentation patterns provide corroborating evidence for the assigned structure.
Chromatographic Techniques for Purity Assessment and Separation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique well-suited for the analysis of volatile and thermally stable compounds like this compound and its derivatives. rsc.orgoiv.int In this method, the sample is first vaporized and separated based on its boiling point and polarity as it passes through a capillary column in the gas chromatograph. oiv.int The separated components then enter the mass spectrometer, which serves as a detector. nih.gov
The mass spectrometer ionizes the eluted molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. oiv.int This allows for the unequivocal identification of this compound by comparing its retention time and mass spectrum to a known standard. oiv.int Furthermore, the area of the chromatographic peak is proportional to the amount of the compound, enabling quantitative analysis and the determination of its purity. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, particularly for its identification and quantification in complex matrices. The technique couples the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry.
In a typical LC-MS analysis, the compound is first separated from other components on a chromatographic column. Given the polar nature of this compound, a reversed-phase column (e.g., C18) with a polar mobile phase is commonly employed. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it minimizes fragmentation and preserves the molecular ion. The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing confirmation of the molecular weight (117.11 g/mol for this compound). For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) can be utilized. shimadzu.com In this mode, the molecular ion is selected and fragmented to produce characteristic product ions, which are then monitored. shimadzu.com This approach, known as Multiple Reaction Monitoring (MRM), offers high sensitivity and is effective for detecting trace levels of azido impurities in pharmaceutical substances. shimadzu.com
While specific application notes for this compound are not extensively detailed in published literature, the general parameters for analyzing small, polar, azido-containing molecules can be summarized.
Table 1: Representative LC-MS Parameters for Azido Compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) | Separates analyte from matrix based on polarity. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Elutes the compound from the column. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the mobile phase. |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates charged molecules for MS analysis. |
| Monitored Transition | Precursor Ion (m/z) → Product Ion (m/z) | Provides specificity and quantitative accuracy (MRM). |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers, (R)-3-Azido-1,2-propanediol and (S)-3-Azido-1,2-propanediol. The determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is critical in pharmaceutical and stereoselective synthesis applications. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose. heraldopenaccess.usuma.es
Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). scas.co.jp These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. scas.co.jp For diols and related polar compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often highly effective. scas.co.jp
The mobile phase is typically a mixture of a nonpolar solvent (like hexane) and a polar alcohol (like isopropanol (B130326) or ethanol), a mode known as normal-phase chromatography. The separation of the enantiomers is visualized using a standard detector, such as a UV detector, as both enantiomers have identical UV-visible spectra. uma.es The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers in the chromatogram. heraldopenaccess.us For accurate quantitative determination, the availability of pure enantiomer standards is generally required to confirm the elution order and validate the method. uma.es
Table 2: Typical Chiral HPLC Conditions for Enantiomeric Separation of Diols
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak series) | Provides the chiral environment necessary for separation. |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) | Optimizes the interaction between the analyte and the CSP. |
| Flow Rate | 0.5 - 1.0 mL/min | Affects resolution and analysis time. |
| Detection | UV at a suitable wavelength (e.g., ~210 nm for lack of a strong chromophore) | Monitors the elution of the separated enantiomers. |
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)
While obtaining a single crystal of this compound itself suitable for X-ray diffraction can be challenging due to its physical state and hydroxyl groups that favor hydrogen bonding and potential disorder, its derivatives have been successfully analyzed to determine their solid-state structures. X-ray crystallography provides unambiguous information about bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice.
Research into molecular magnetism has utilized derivatives of propanediol, including those incorporating azido ligands, to synthesize multinuclear metal complexes. acs.org In one such study, pyridinium-functionalized 1,3-propanediol (B51772) ligands were used in conjunction with azido anions to create discrete, high-spin manganese complexes. acs.org The azido groups in these structures act as bridging ligands between metal centers, influencing the magnetic properties of the resulting material. acs.orgmdpi.com
Table 3: Example Crystallographic Data for a Trinuclear Manganese Complex with Propanediol and Azido Ligands Data derived from a representative [MnIIIMnII₂] complex reported in the literature. acs.org
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₄₄H₇₅Br₄Mn₃N₅O₁₁ | The elemental composition of the asymmetric unit in the crystal. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/n | The specific symmetry group of the crystal structure. |
| a (Å) | 16.034 | Unit cell dimension. |
| b (Å) | 20.219 | Unit cell dimension. |
| c (Å) | 20.893 | Unit cell dimension. |
| β (°) | 108.79 | Unit cell angle. |
| Volume (ų) | 6401.7 | The volume of the unit cell. |
| Z | 4 | The number of formula units per unit cell. |
Applications of 3 Azido 1,2 Propanediol in Advanced Materials and Organic Synthesis
Role as a Versatile Intermediate in Organic Synthesis
In the realm of organic chemistry, 3-Azido-1,2-propanediol serves as a critical building block for the synthesis of a wide array of organic compounds. smolecule.comresearchgate.net Its trifunctional nature allows for a variety of chemical transformations, enabling the introduction of the azide (B81097) functionality alongside hydroxyl groups, which can be further modified.
Precursor for Pharmaceuticals and Agrochemicals
This compound is an important intermediate in the development of new pharmaceuticals and agrochemicals. smolecule.com The presence of the azide group allows for its conversion into an amine, a common functional group in many biologically active compounds. For instance, it can be a precursor for compounds like 3-amino-1,2-propanediol (B146019), which is a core structure in some antiviral and antibacterial agents. researchgate.net Research has explored its use in creating derivatives with potential anti-adenovirus activity. researchgate.net Furthermore, its structural similarity to glycerol (B35011) suggests its potential role in synthesizing analogues of natural products. The mutagenic properties of this compound have been studied, indicating its interaction with DNA, a crucial aspect for assessing the toxicological profiles of potential drug candidates. smolecule.com In the agrochemical sector, the introduction of an azido (B1232118) group can influence the biological activity of pesticides and herbicides. For example, studies have shown the mutagenic activity of this compound in sugar cane callus cells, which could have implications for developing new plant growth regulators. cas.cz
Synthesis of Complex Bioactive Molecules
The reactivity of the azide group in this compound makes it a key component in the synthesis of complex bioactive molecules. ontosight.ai The azide can participate in various reactions, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," to form triazoles. organic-chemistry.org This reaction is highly efficient and allows for the linking of different molecular fragments under mild conditions. This strategy is employed in the synthesis of peptidomimetics and other complex structures where the triazole ring acts as a stable linker. The synthesis of various bioactive molecules, including potential antiviral and anticancer agents, often involves the strategic use of azido-functionalized intermediates like this compound to build intricate molecular architectures. researchgate.netncl.res.in
Functionalization in Polymer Science and Engineering
The application of this compound extends significantly into the field of polymer science, where its functional groups are exploited to create novel polymeric materials with tailored properties. smolecule.comresearchgate.net
Synthesis of Functionalized Polymers via Click Chemistry
The azide group of this compound is a powerful tool for the synthesis of functionalized polymers through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. smolecule.comorganic-chemistry.org This reaction allows for the efficient and specific attachment of alkyne-containing molecules onto a polymer backbone that has been functionalized with this compound. This method has been used to create a variety of functional polymers, including those with grafted side chains, specific end-group modifications, and complex architectures. nih.gov For example, researchers have synthesized aliphatic polyesters with pendant azido groups derived from 2-azido-1,3-propanediol (an isomer of this compound) and subsequently grafted alkyne-terminated poly(ethylene glycol) onto the polyester (B1180765) backbone. nih.gov This approach highlights the utility of azido-functionalized diols in preparing well-defined graft copolymers.
Creation of Multi-arm and Branched Polymer Architectures (e.g., Dendrimers, Terpolymers)
The diol functionality of this compound, in combination with its azide group, makes it a valuable monomer for the synthesis of multi-arm and branched polymers. These complex architectures, such as dendrimers and hyperbranched polymers, exhibit unique properties compared to their linear counterparts. For instance, this compound can act as a branching unit or as a core molecule from which polymer arms can be grown. The synthesis of hyperbranched polymers has been achieved through the thermal azide-alkyne cycloaddition of monomers containing both azide and alkyne groups. mdpi.com Furthermore, this compound has been utilized as a connector in the synthesis of PEG-based ABC 3-miktoarm terpolymers, where three different polymer arms are joined at a central point. rsc.org The resulting multi-arm structures, such as those derived from glycidyl (B131873) azide polymer (GAP), have been shown to exhibit improved mechanical properties like tensile strength and creep resistance as the number of arms increases. ntu.edu.sgresearchgate.net
| Polymer Architecture | Role of this compound | Resulting Properties |
| Dendrimers | Can be used to introduce azide functional groups for further derivatization at each generation. | Highly branched, well-defined globular structures with a high density of surface functional groups. |
| Hyperbranched Polymers | Can act as an AB2-type monomer where the azide is one reactive site and the two hydroxyls are the other. | Irregularly branched, globular macromolecules with unique solubility and viscosity characteristics. |
| Multi-arm Star Polymers | Can serve as the core from which multiple polymer arms are initiated. | Polymers with lower solution viscosity and different rheological properties compared to linear analogs. |
| Graft Copolymers | Can be incorporated into the polymer backbone to provide azide sites for grafting side chains via click chemistry. | Comb-like structures that can form core-shell morphologies and self-assemble into various nanostructures. |
Surface Modification and Grafting through Azide Chemistry
The azide group of this compound provides a powerful handle for modifying the surfaces of various materials. Through click chemistry, surfaces functionalized with alkynes can be readily coated with polymers or molecules containing the this compound unit. This allows for the tailoring of surface properties such as wettability, biocompatibility, and chemical reactivity. For example, silicon chips have been modified with polymers that can subsequently react with azido-containing compounds like 3-azido propanol (B110389) to attach specific functionalities. rsc.org Similarly, gold surfaces can be decorated with polymers that have been synthesized using azide-alkyne click chemistry, where a thiol-containing di-alkyne is cyclized with a bis(azide) polymer. rsc.org This demonstrates the versatility of azide chemistry in creating functional surfaces for a range of applications, from electronics to biomedical devices.
Applications in Bioconjugation and Chemical Biology
This compound, also known as azidoglycerol, has emerged as a versatile building block in the fields of bioconjugation and chemical biology. ontosight.aismolecule.com Its utility stems from the presence of a reactive azide group and a hydrophilic diol backbone. The azide functionality is a key participant in highly efficient and selective bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.airesearchgate.net This allows for the precise covalent attachment of the molecule to biomolecules or surfaces that have been functionalized with a corresponding alkyne group. The diol portion of the molecule imparts water solubility and provides a scaffold that can be further modified, making it an invaluable tool for creating complex bioconjugates.
The primary application of this compound in this context is the labeling and functionalization of a wide range of biomolecules, including nucleic acids and proteins. ontosight.ai The azide group serves as a chemical handle for introducing probes, tags, or other functional moieties onto a biological target via click chemistry. smolecule.com This method is prized for its high efficiency and specificity, allowing for modifications to be performed in complex biological mixtures with minimal side reactions. ontosight.ai
Research has demonstrated the use of azide-functionalized linkers derived from 3-amino-1,2-propanediol (a related compound) for the postsynthetic "click"-type bioconjugation of fluorophores to oligonucleotides. acs.orgacs.org In these studies, fluorescent dyes such as phenoxazinium and coumarin, modified to contain an azide group, were attached to DNA strands bearing an alkyne modification. acs.orgacs.org This labeling strategy allows for the investigation of the optical properties of the resulting chromophore-DNA duplexes, which is crucial for developing materials for bioanalytical applications. acs.org The 1,2-propanediol backbone can act as an acyclic linker, effectively substituting a nucleobase to introduce a label into a specific position within a DNA sequence. acs.orgacs.org
Further research has explored the use of this compound derivatives in the construction of more complex molecular architectures. For instance, it has been investigated for its role in creating high-generation dendrimers, which are highly branched, monodisperse polymers with unique properties applicable in drug delivery and material science. smolecule.com A solid support bearing an azido linker has also been developed to synthesize 3′-azido-alkyl-oligonucleotides, which can then be conjugated with various molecules in solution or on the solid phase. researchgate.net
| Biomolecule Target | Modification Strategy | Research Application |
| Oligonucleotides | Postsynthetic "click" conjugation with azide-bearing fluorophores. acs.orgacs.org | Study of optical properties for bioanalytical applications. acs.org |
| Oligonucleotides | Synthesis on an azide-functionalized solid support. researchgate.net | Conjugation with reporter molecules (e.g., mannose, dansyl). researchgate.net |
| bis-MPA Monomers | Click chemistry reaction. smolecule.com | Synthesis of high-generation dendrimers. smolecule.com |
The structural features of this compound make it an excellent component in the modular synthesis of chemical probes. These probes are molecules designed to interact with and report on biological systems in a specific manner. The azide group is a bioorthogonal handle that can be used to "click" a reporter molecule (like a fluorophore), an affinity tag (like biotin), or a therapeutic agent onto a ligand designed to bind to a specific biological target. rug.nl
A notable application is in the development of agents for photodynamic therapy (PDT), a treatment that uses light-activated drugs to kill cancer cells. smolecule.com Research has explored using the azide group on compounds like this compound as a functional handle to attach a photosensitizer molecule to a scaffold, such as a zinc tetraphenylporphyrin. smolecule.com In this design, the propanediol (B1597323) derivative acts as a linker, connecting the targeting or structural core of the probe to the active photosensitizing agent.
Furthermore, the ability to attach fluorescent dyes to biomolecules using an azido-diol linker is central to creating probes for bioanalytical assays. acs.orgacs.org For example, oligonucleotides labeled with fluorescent probes via a linker derived from a propanediol backbone can be used to study DNA hybridization and sequence-specific interactions, as the fluorescence properties often change upon binding. acs.org The significant Stokes shift and good quantum yields of certain dyes, like coumarin, make them powerful fluorescent labels for creating nucleic acid probes. acs.org
| Chemical Probe Type | Role of this compound | Intended Application |
| Photodynamic Therapy Agent | Linker to attach a photosensitizer to a scaffold. smolecule.com | Light-activated cancer treatment. smolecule.com |
| Fluorescent DNA Probe | Acyclic linker for attaching fluorophores (chromophores) to oligonucleotides. acs.orgacs.org | Bioanalytical assays and study of nucleic acid interactions. acs.orgacs.org |
| Modular Chemical Probes | Provides an azide handle for "read-out" or attachment of reporter groups. rug.nl | Covalent labeling of proteins for chemoproteomic profiling. rug.nl |
Catalytic Applications and Ligand Synthesis
While direct catalytic applications of this compound itself are not extensively documented in the literature, its molecular structure makes it a valuable precursor for the synthesis of specialized ligands, particularly chiral ligands for asymmetric catalysis. The 1,2-propanediol unit is a common scaffold in many successful chiral ligands used in transition metal-catalyzed reactions. This diol functionality can effectively coordinate to metal centers, influencing the steric and electronic environment of the catalyst.
Derivatives of 1,2-propanediol are well-established as intermediates in the synthesis of chiral ligands. For example, 3-benzyloxy-1,2-propanediol is a known intermediate for creating such ligands. Similarly, related propanediol compounds like 3-pyrrolidino-1,2-propanediol (B1329969) are noted to have the potential to act as ligands for enzymes.
The this compound molecule offers two key features for ligand synthesis: the chiral diol backbone and the versatile azide handle. The azide can be readily transformed into other functional groups, most commonly an amine via reduction. This would yield 3-amino-1,2-propanediol, a tridentate ligand capable of coordinating with metals through its two hydroxyl groups and one amino group. The ability to build upon the 1,2-propanediol scaffold makes it a useful starting material for constructing more complex ligand architectures for various catalytic and material science applications, such as the functionalization of nanoparticles. acs.org
Computational and Theoretical Studies on 3 Azido 1,2 Propanediol
Molecular Modeling and Conformational Analysis
Table 1: Computed Molecular Properties of 3-Azido-1,2-propanediol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₇N₃O₂ | PubChem nih.gov |
| Molecular Weight | 117.11 g/mol | PubChem nih.gov |
| XLogP3-AA | -0.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | LookChem lookchem.com |
| Rotatable Bond Count | 3 | LookChem lookchem.com |
Quantum Chemical Calculations
Quantum chemical calculations employ the principles of quantum mechanics to model and predict the properties of molecules. These methods can provide detailed information about electronic structure, bonding, and reactivity.
The electronic structure of this compound is characterized by the presence of two electron-withdrawing hydroxyl groups and a versatile azido (B1232118) group on a propane (B168953) backbone. The azide (B81097) functional group (-N₃) has a unique electronic arrangement, with a central positively charged nitrogen atom and two flanking negatively charged nitrogen atoms, contributing to its reactivity in processes like "click chemistry". ontosight.ai
Quantum chemical calculations, such as Density Functional Theory (DFT), could elucidate the electron density distribution across the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and quantify the partial charges on each atom. This information is critical for understanding the molecule's polarity, solubility, and sites susceptible to nucleophilic or electrophilic attack. While specific DFT studies on this compound are not prominently published, research on other azido-containing compounds has utilized such methods to understand their electronic properties and reaction mechanisms. mdpi.com For instance, DFT calculations with basis sets like B3LYP/6-311+G(d,p) have been used to model electron density shifts in related propanediol (B1597323) derivatives.
Computational methods are powerful tools for predicting the reactivity of a molecule and for studying the transition states of chemical reactions. For this compound, these predictions could shed light on its role in organic synthesis and its mutagenic activity. nih.govnih.gov
The azide group is known to undergo 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. ontosight.ai Quantum chemical calculations could model the transition states of these reactions, providing insights into the activation energies and the influence of substituents on reaction rates. Furthermore, understanding the metabolic activation of this compound, which is believed to be a key step in its mutagenicity, could be aided by computational analysis of potential reaction pathways and transition states. nih.gov Although direct computational studies on the reactivity of this compound are lacking in the available literature, research on similar compounds highlights the potential of these methods. For example, quantum chemical calculations have been employed to explain the formation of cyano(trimethylsilyl)carbene from the decomposition of an ethynyl (B1212043) azide, a process that proceeds through a calculated activation barrier. mdpi.com
Simulations of Intermolecular Interactions
The way a molecule interacts with its neighbors is crucial for understanding its physical properties, such as boiling point and solubility, as well as its biological activity. Simulations of intermolecular interactions can model these forces, which include hydrogen bonding, van der Waals forces, and electrostatic interactions.
For this compound, the two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of extensive intermolecular hydrogen-bonding networks. The azide group can also participate in weaker intermolecular interactions. Molecular dynamics (MD) simulations could provide a dynamic picture of these interactions in the liquid state or in solution, revealing how the molecule orients itself with respect to its neighbors and to solvent molecules. Such simulations have been used to understand solvent effects on the reaction kinetics of similar propanediol derivatives.
A study on azido-mediated intermolecular interactions in transition metal complexes revealed that interactions between two azido ligands are weakly stabilizing and dependent on their topology, with dispersion forces playing a key role. rsc.org While this study focused on a different chemical environment, it underscores the ability of the azido group to participate in specific intermolecular contacts. Understanding these interactions for this compound is essential for a complete picture of its behavior in condensed phases and its interaction with biological macromolecules.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Current syntheses of 3-azido-1,2-propanediol often involve the use of potentially hazardous reagents and multi-step procedures. smolecule.com A significant future trend will be the development of more sustainable and efficient synthetic pathways. This includes:
Biocatalytic Approaches: Utilizing enzymes, such as lipases and glycerol (B35011) kinases, to achieve highly selective and environmentally friendly syntheses. researchgate.netrsc.org Chemo-enzymatic routes, which combine the selectivity of enzymes with the efficiency of chemical reactions, are particularly promising for converting glycerol, a renewable feedstock, into azidoglycerol. researchgate.net
Flow Chemistry: Employing microreactor technology can offer safer and more scalable production of azides, which can be energetic compounds. mathewsopenaccess.com Continuous flow processes can improve reaction control, minimize hazardous intermediates, and facilitate purification.
Green Solvents and Reagents: Research into replacing traditional organic solvents with greener alternatives, such as ionic liquids or water-based systems, will be crucial. rsc.org The development of non-toxic and recyclable reagents will further enhance the sustainability of the synthesis.
Exploration of Undiscovered Reactivity Profiles
While the azide (B81097) and hydroxyl groups' fundamental reactivity is known, there is still much to explore regarding the interplay of these functionalities within the this compound scaffold. Future research will likely focus on:
Selective Functionalization: Developing methods for the selective reaction of one hydroxyl group over the other, or the azide group in the presence of the diol, will unlock new synthetic possibilities. acs.org This will enable the creation of more complex and precisely defined molecular architectures.
Novel Cyclization Reactions: Investigating intramolecular reactions to form novel heterocyclic compounds is an area of interest. The proximity of the azide and hydroxyl groups could be exploited to synthesize unique ring systems with potential biological activity.
Radical Reactions: Exploring the radical-mediated transformations of the azide group could lead to new carbon-nitrogen bond-forming reactions and the synthesis of novel nitrogen-containing compounds. nih.gov
Integration into Advanced Functional Materials
The versatile structure of this compound makes it an ideal candidate for incorporation into a variety of advanced materials. Emerging trends include:
Polymer Chemistry: Its use as a crosslinker or monomer in polymerization reactions can lead to the creation of functional polymers with tailored properties. rsc.orgrsc.org For instance, it can be used to synthesize dendrimers and miktoarm star polymers through click chemistry. smolecule.comrsc.orgrsc.org
Bioconjugation and Drug Delivery: The azide group allows for efficient "click" reactions to attach the molecule to biomolecules like proteins or to drug delivery systems. ontosight.ai This has potential applications in developing targeted therapies and diagnostic agents. smolecule.com
Energetic Materials: The high nitrogen content of the azide group makes it a component of interest in the study of energetic materials, although this requires careful handling due to potential instability.
Machine Learning and AI in Design and Synthesis
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials discovery. For this compound, this could involve:
Predicting Reaction Outcomes: AI models can be trained on vast datasets of chemical reactions to predict the most likely products and optimal reaction conditions for the synthesis and subsequent reactions of this compound. acs.orgnih.govacs.org This can significantly reduce the time and resources spent on experimental optimization.
Designing Novel Derivatives: Generative AI models can propose new derivatives of this compound with desired properties, such as enhanced biological activity or improved material performance. researchgate.net
Accelerating Materials Discovery: ML algorithms can screen virtual libraries of polymers and materials incorporating this compound to identify candidates with specific functionalities, such as high thermal stability or specific binding affinities. researchgate.net
Expanding Chiral Applications and Stereocontrol
The central carbon atom of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. Future research will likely focus on:
Asymmetric Synthesis: Developing highly enantioselective synthetic routes to produce either the (R) or (S) enantiomer of this compound is crucial for its application in chiral drug synthesis and as a chiral building block.
Chiral Ligands and Catalysts: The chiral diol functionality could be utilized in the design of new chiral ligands for asymmetric catalysis, expanding the toolbox for stereoselective transformations.
Stereoselective Polymerization: Investigating the use of chiral this compound in polymerization reactions to create polymers with controlled stereochemistry could lead to materials with unique optical or mechanical properties.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Azido-1,2-propanediol with high purity?
- Methodology : Optimize catalytic synthesis using precursors like 3-chloro-1,2-propanediol, with ammonia or methylamine under controlled pressure (0.20–0.25 MPa) and temperature (60–70°C). Post-synthesis purification involves vacuum distillation and solvent evaporation to achieve >99% purity. Validate purity via gas chromatography (GC) and infrared spectroscopy (IR) .
- Key Parameters : Mole ratio of reactants (1:8 for amine precursors), reaction time (3.5–4 hours), and catalyst selection (e.g., triethylamine-based solid catalysts) .
Q. Which analytical techniques are optimal for characterizing this compound's structural integrity and purity?
- Techniques :
- GC-MS : Quantifies purity and identifies volatile byproducts.
- IR Spectroscopy : Confirms functional groups (e.g., azide N–N stretching at ~2100 cm⁻¹).
- Elemental Analysis : Validates stoichiometric composition.
Advanced Research Questions
Q. How can researchers resolve contradictions in mutagenicity data between in vitro human cell assays and in vivo animal models?
- Approach :
Dose-Response Analysis : Compare cytotoxicity thresholds in human cell lines (e.g., γ-H2AX assays ) with rodent studies to identify species-specific metabolic differences.
Mechanistic Studies : Investigate whether mutagenicity arises from direct DNA adduct formation or indirect oxidative stress.
Data Weighting : Prioritize studies using standardized OECD protocols (e.g., Ames test modifications) and replicate under controlled metabolic activation conditions .
Q. What methodologies are recommended for assessing this compound's stability under varying experimental conditions?
- Experimental Design :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) across 233–313 K to monitor decomposition products like nitrogen gas .
- Chemical Reactivity : Test compatibility with oxidizers, acids, and bases using differential scanning calorimetry (DSC). Avoid aqueous storage if hydrolysis risks exist .
Q. How should extraction protocols for this compound from complex biological matrices be designed?
- Protocol Development :
Matrix-Specific Solubility : Use toluene or ethanol-water mixtures for liquid-liquid extraction, leveraging polarity differences .
Chromatographic Separation : Employ hydrophilic interaction liquid chromatography (HILIC) paired with charged aerosol detection (CAD) for quantification in pharmaceuticals .
- Validation : Spike-and-recovery experiments in target matrices (e.g., serum, plant tissues) to confirm extraction efficiency (>90%) and minimize interference from co-eluting metabolites .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound's carcinogenic potential?
- Framework :
Source Evaluation : Prioritize studies adhering to GLP standards and using validated exposure models (e.g., OECD chronic toxicity guidelines ).
Confounder Control : Adjust for batch-to-batch purity variations (common in azide compounds) and solvent artifacts.
Meta-Analysis : Pool data from mutagenicity assays (e.g., Ames, comet assays) to identify trends across experimental systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
